molecular formula C10H16N6O2 B2874222 N-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine CAS No. 610756-73-5

N-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Cat. No. B2874222
CAS RN: 610756-73-5
M. Wt: 252.278
InChI Key: XITFZWIUEIQUQV-UHFFFAOYSA-N
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Description

N-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as MNPD, and it has been synthesized using various methods.

Scientific Research Applications

Synthesis of Bicyclic [6 + 6] Systems

This compound is integral in the synthesis of bicyclic [6 + 6] systems, particularly pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These systems are significant due to their:

Pharmacological Applications

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine: is a key precursor in the synthesis of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . Its applications include:

Diuretic Agents

The compound has been reported to be used in the synthesis of diuretic agents. These agents help to remove excess water from the body and are crucial in treating conditions like hypertension and edema .

Inhibition of ALK-mediated STAT3 Phosphorylation

In cancer research, this compound has shown efficacy in inhibiting ALK-mediated STAT3 phosphorylation in human KARPAS299 cells. This is particularly relevant in the study of lymphoma and other cancers where ALK activity is a key factor .

Chemical Properties and Structure Analysis

The chemical properties and structure of N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine are well-documented, providing a foundation for further research and application in various chemical processes .

properties

IUPAC Name

4-N-methyl-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2/c1-12-9-7(16(17)18)8(11)13-10(14-9)15-5-3-2-4-6-15/h2-6H2,1H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITFZWIUEIQUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1[N+](=O)[O-])N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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